9-Butyl-6-((4-nitrobenzyl)thio)-9H-purin-2-amine
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Overview
Description
9-Butyl-6-((4-nitrobenzyl)thio)-9H-purin-2-amine is a synthetic organic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids like DNA and RNA. This particular compound features a butyl group, a nitrobenzylthio group, and an amine group attached to the purine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-6-((4-nitrobenzyl)thio)-9H-purin-2-amine typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other precursors.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides.
Attachment of the Nitrobenzylthio Group: This step involves the nucleophilic substitution of a suitable leaving group on the purine core with 4-nitrobenzylthiol.
Amine Functionalization:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Substitution: The thioether linkage can be cleaved and substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, thiols, and other nucleophiles.
Major Products
Reduction of Nitro Group: 9-Butyl-6-((4-aminobenzyl)thio)-9H-purin-2-amine.
Substitution of Thioether: Various substituted purines depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Novel Compounds: Used as an intermediate in the synthesis of other purine derivatives.
Catalysis: Potential use in catalytic processes due to its unique functional groups.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes that interact with purine derivatives.
DNA/RNA Studies: Used in studies involving nucleic acid analogs.
Medicine
Antiviral Agents: Potential use in the development of antiviral drugs.
Cancer Research: Investigated for its potential in cancer treatment due to its ability to interfere with nucleic acid metabolism.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 9-Butyl-6-((4-nitrobenzyl)thio)-9H-purin-2-amine would depend on its specific application. In biological systems, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes that process purine derivatives.
Interfering with Nucleic Acids: Integrating into DNA or RNA strands and disrupting their function.
Comparison with Similar Compounds
Similar Compounds
6-Mercaptopurine: A purine analog used in cancer treatment.
Azathioprine: An immunosuppressive drug that is a derivative of 6-mercaptopurine.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Uniqueness
9-Butyl-6-((4-nitrobenzyl)thio)-9H-purin-2-amine is unique due to its specific functional groups, which may confer distinct chemical reactivity and biological activity compared to other purine derivatives.
Properties
CAS No. |
94093-92-2 |
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Molecular Formula |
C16H18N6O2S |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
9-butyl-6-[(4-nitrophenyl)methylsulfanyl]purin-2-amine |
InChI |
InChI=1S/C16H18N6O2S/c1-2-3-8-21-10-18-13-14(21)19-16(17)20-15(13)25-9-11-4-6-12(7-5-11)22(23)24/h4-7,10H,2-3,8-9H2,1H3,(H2,17,19,20) |
InChI Key |
SUMJYTWKVHRDRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NC2=C1N=C(N=C2SCC3=CC=C(C=C3)[N+](=O)[O-])N |
Origin of Product |
United States |
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